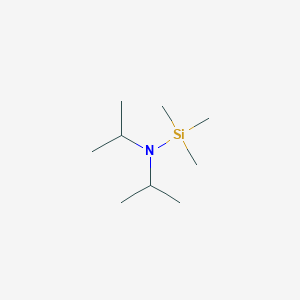

二异丙基氨基三甲基硅烷

描述

Synthesis Analysis

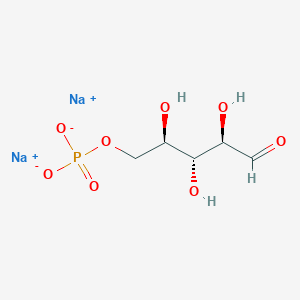

The synthesis of related diaminodisilanes is described in the first paper, where a key intermediate, 1,2-bis(((trifluoromethyl)sulfonyl)oxy)disilane, reacts with isopropylamine to yield (i)Pr2NSiH2SiH2N(i)Pr2 exclusively . This suggests that diisopropylaminotrimethylsilane could potentially be synthesized through a similar pathway, involving the reaction of an appropriate silane precursor with isopropylamine.

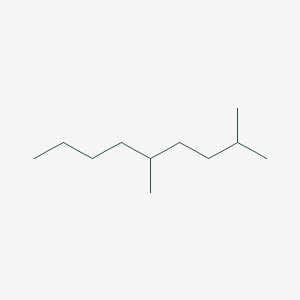

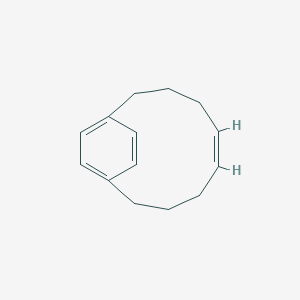

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction studies. For example, the crystal structures of N,N'-diisopropyl-2,2-diphenyl-2,4,5-trisilaimidazolidine and N,N'-di-tert-butyl-2,3,5,6-tetrasilapiperazine were determined, revealing nearly planar five-membered rings and a twist conformation in the six-membered ring, respectively . This information can be used to infer the potential geometry and conformation of diisopropylaminotrimethylsilane, which may also exhibit interesting structural features due to the presence of silicon and nitrogen atoms.

Chemical Reactions Analysis

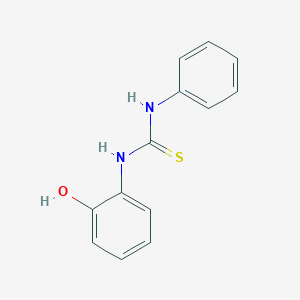

The reactivity of diisopropylamino groups in silicon-based compounds is highlighted in the papers. For instance, 1,3-bifunctional bis(isopropylamino)silanes were found to react with the key intermediate to give trisilaimidazolidines, which include the N-SiH2-SiH2-N unit . This indicates that diisopropylaminotrimethylsilane could participate in similar reactions, potentially leading to the formation of novel silicon-containing heterocycles or polymers.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of diisopropylaminotrimethylsilane are not discussed, the papers provide insights into the properties of related compounds. For example, the air-stable disilene with a Si=Si bond distance of 2.144 Å was found to be sterically protected by bulky substituents . This suggests that the steric hindrance around the silicon atoms in diisopropylaminotrimethylsilane could influence its stability and reactivity. Additionally, the reaction of organofunctional disiloxanes with aromatic amino compounds indicates that the silicon-nitrogen bond can be manipulated under various reaction conditions .

科学研究应用

1. 聚合和脱氢偶联

二异丙基氨基三甲基硅烷在用于乙烯聚合和苯硅烷脱氢偶联的钛环前催化剂的回收中起着至关重要的作用。二异丙基氨基乙基侧链的存在显著增强了这些前催化剂的稳定性,通过简单的提取过程实现了有效的回收(Jutzi & Redeker, 1997)。

2. 有机盐中的铁电性质

二异丙基氨基三甲基硅烷有助于开发铁电有机盐,如二异丙基铵盐酸盐。该化合物在基于分子的铁电体系中表现出最高的铁电相变温度,使其成为实际技术应用的有前景的候选物(Fu et al., 2011)。

3. 表面功能化和稳定性

该化合物在解决氨基硅烷表面功能丢失问题中发挥着至关重要的作用,氨基硅烷通常用于功能化二氧化硅表面。研究表明,控制氨基硅烷中烷基连接物的长度可以最小化胺催化的脱离,从而增强氨基硅烷单分子层的水解稳定性(Smith & Chen, 2008)。

4. 半导体制造中的硅掺杂

在半导体制造中,二异丙基氨基三甲基硅烷用于镓砷化镓(GaAs)外延层中的硅掺杂。这个过程对于实现外延层的均匀性和可重复性至关重要,这对于高质量半导体器件是至关重要的(Ochimizu & Tanaka, 1998)。

5. 生物医学应用

与二异丙基氨基三甲基硅烷相关的化合物,如聚二甲基硅氧烷(PDMS),在生物医学行业广泛应用。PDMS的生物力学行为类似于生物组织,使其适用于研究动脉瘤行为以及微泵和光学系统等设备的应用(Victor et al., 2019)。

作用机制

Target of Action

Diisopropylaminotrimethylsilane, also known as (DIISOPROPYLAMINO)TRIMETHYLSILANE, is primarily used as a chemical intermediate

Action Environment

The action of Diisopropylaminotrimethylsilane can be influenced by various environmental factors. For instance, additional diisopropylamine may be formed by reaction with moisture and water . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as humidity and temperature.

安全和危害

属性

IUPAC Name |

N-propan-2-yl-N-trimethylsilylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NSi/c1-8(2)10(9(3)4)11(5,6)7/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZQRKBBRMOCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344033 | |

| Record name | Diisopropylaminotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17425-88-6 | |

| Record name | Diisopropylaminotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diisopropyltrimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

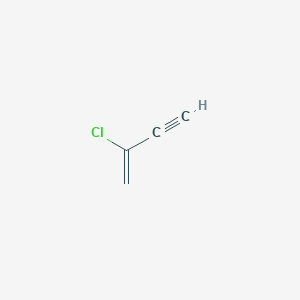

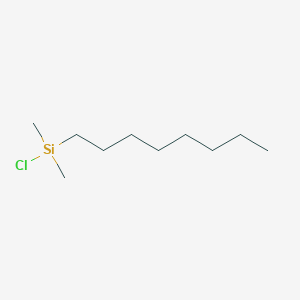

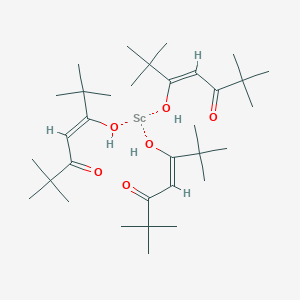

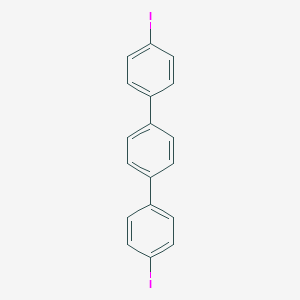

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

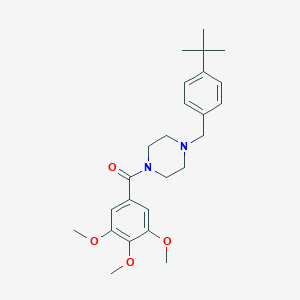

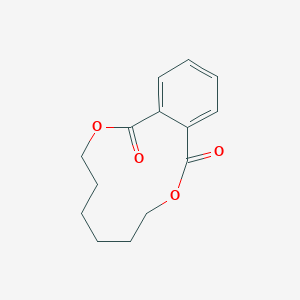

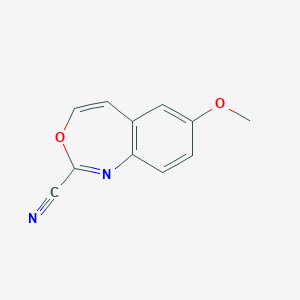

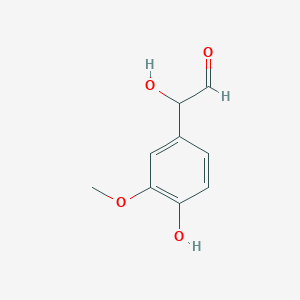

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)